molecular formula C30H54N6O5 B11929587 N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine

N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine

Cat. No.: B11929587
M. Wt: 578.8 g/mol
InChI Key: BYUQATUKPXLFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl Tripeptide-1, also known as Pal-Gly-His-Lys, is a synthetic peptide that has gained significant attention in the field of cosmetics and dermatology. It is a derivative of the naturally occurring tripeptide Gly-His-Lys, which is a fragment of collagen type I. The addition of a palmitoyl group enhances its lipophilicity, allowing it to penetrate the skin more effectively. This compound is renowned for its ability to stimulate collagen production, thereby improving skin elasticity and reducing the appearance of wrinkles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl Tripeptide-1 involves a stepwise peptide synthesis process. The C-terminal amino acid (Lysine) is protected on its acidic function, and each N-protected amino acid (Glycine, Histidine) is sequentially coupled. The process includes deprotection and amidation at each step to elongate the peptide by one amino acid .

Industrial Production Methods

The industrial production of Palmitoyl Tripeptide-1 follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with the recovery of solvents and the use of cheap and easily obtainable raw materials. The method allows for large-scale batch production, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl Tripeptide-1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation or reduction reactions under normal conditions. it can undergo hydrolysis, breaking down into its constituent amino acids.

Common Reagents and Conditions

Major Products

The major product of the synthesis is Palmitoyl Tripeptide-1 itself. During hydrolysis, it breaks down into Glycine, Histidine, and Lysine.

Mechanism of Action

Palmitoyl Tripeptide-1 works by mimicking the natural growth factors in the skin. It binds to specific receptors on fibroblasts, stimulating the production of collagen, hyaluronic acid, and other glycosaminoglycans. This leads to improved skin elasticity, reduced wrinkle depth, and enhanced skin hydration . The peptide also exhibits antioxidant properties, protecting skin cells from damage caused by free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl Tripeptide-1 is unique due to its specific sequence (Gly-His-Lys) and the addition of a palmitoyl group, which enhances its skin penetration and effectiveness. Its ability to stimulate collagen production and improve skin elasticity makes it a valuable ingredient in anti-aging skincare products .

Properties

IUPAC Name

6-amino-2-[[2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUQATUKPXLFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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